molecular formula C19H13F4N3O3 B2936448 2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 867041-33-6

2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

カタログ番号: B2936448
CAS番号: 867041-33-6
分子量: 407.325
InChIキー: CDAHHMYSKXWLQL-DHDCSXOGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4Z)-4-[(4-Fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic heterocyclic compound featuring an imidazolidinone core substituted with a fluorophenyl methylidene group and an acetamide moiety linked to a trifluoromethylphenyl group. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization steps, with structural validation via spectroscopic methods such as NMR, IR, and mass spectrometry.

特性

IUPAC Name

2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N3O3/c20-12-7-5-11(6-8-12)9-15-17(28)26(18(29)25-15)10-16(27)24-14-4-2-1-3-13(14)19(21,22)23/h1-9H,10H2,(H,24,27)(H,25,29)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAHHMYSKXWLQL-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a complex structure featuring an imidazolidinone core with fluorinated aromatic substituents. Its molecular formula is C18H15F3N2O3C_{18}H_{15}F_3N_2O_3, and it exhibits significant lipophilicity due to the presence of fluorine atoms, which enhances its ability to penetrate biological membranes.

Anticonvulsant Activity

Research has indicated that derivatives of this compound may exhibit anticonvulsant properties. A study on related compounds demonstrated that modifications in the molecular structure, particularly the introduction of trifluoromethyl groups, significantly enhanced anticonvulsant activity in animal models. The most potent derivatives showed efficacy in maximal electroshock (MES) tests and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting a strong potential for treating epilepsy .

Table 1: Anticonvulsant Activity Summary

CompoundDose (mg/kg)MES EfficacyscPTZ Efficacy
14100PositivePositive
19300HighModerate
24100PositiveNegative

The proposed mechanism involves the modulation of voltage-sensitive sodium channels, which are critical in neuronal excitability. The incorporation of fluorinated groups appears to enhance binding affinity to these channels, thereby stabilizing their inactive state and preventing excessive neuronal firing .

Antitumor Activity

Further investigations have revealed potential antitumor properties. A related compound was identified as a potent inhibitor of c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs). This compound demonstrated efficacy against both wild-type and drug-resistant mutant forms of c-KIT, showcasing its therapeutic promise in oncology .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of fluorine atoms is crucial for enhancing biological activity. The unique properties imparted by fluorine—such as increased metabolic stability and altered lipophilicity—contribute significantly to the pharmacological profiles observed in various assays .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of FIncreased potency
Trifluoromethyl groupEnhanced CNS penetration
Imidazolidinone coreCritical for anticonvulsant activity

Case Studies

  • Anticonvulsant Screening : In a controlled study using MES and scPTZ models, several derivatives were tested for their protective effects against seizures. Compounds with trifluoromethyl substitutions consistently outperformed their non-fluorinated counterparts.
  • Antitumor Efficacy : A novel c-KIT inhibitor derived from this class was tested in vivo, demonstrating significant tumor reduction in GIST models resistant to conventional therapies. This highlights the potential for developing targeted cancer therapies based on this compound's structure.

類似化合物との比較

Structural Insights :

  • The imidazolidinone core in the target compound contrasts with the triazole ring in [7–9], impacting electronic distribution and hydrogen-bonding capacity.
  • The trifluoromethylphenyl group in the acetamide side chain enhances lipophilicity compared to the sulfonylbenzene moieties in [4–9] .

Comparison with [4–15] from

  • Hydrazinecarbothioamides [4–6] : Synthesized via nucleophilic addition of hydrazides to isothiocyanates, retaining a C=S group (IR: 1243–1258 cm⁻¹) .
  • Triazole-Thiones [7–9] : Derived from [4–6] via base-mediated cyclization, eliminating the carbonyl group (IR: absence of 1663–1682 cm⁻¹ band) .
  • S-Alkylated Triazoles [10–15] : Produced by alkylation with α-halogenated ketones, contrasting with the target compound’s acetamide linkage.

Spectroscopic Characterization

IR Spectral Data

Compound Type Key IR Bands (cm⁻¹) Interpretation
Target Compound ~1660–1700 (C=O imidazolidinone), ~1250–1300 (C-F) Confirms carbonyl and fluorinated groups
Hydrazinecarbothioamides [4–6] 1243–1258 (C=S), 1663–1682 (C=O), 3150–3319 (N-H) Validates thioamide and hydrazine groups
Triazole-Thiones [7–9] 1247–1255 (C=S), 3278–3414 (N-H), absence of 1663–1682 (C=O) Confirms thione tautomer and cyclization

NMR and MS

  • 1H-NMR : The target compound’s aromatic protons (4-fluorophenyl and trifluoromethylphenyl) would resonate at δ 7.0–8.0 ppm, distinct from the sulfonylbenzene protons in [4–15] (δ 7.5–8.5 ppm) .
  • 13C-NMR: The trifluoromethyl carbon (δ ~120 ppm, q, J = 280 Hz) serves as a diagnostic marker.

Physicochemical and Pharmacological Properties

Property Target Compound Triazole-Thiones [7–9] Hydrazinecarbothioamides [4–6]
Lipophilicity (LogP) High (CF₃ group) Moderate (SO₂ group) Moderate (C=S and SO₂ groups)
Metabolic Stability Enhanced (fluorine and CF₃) Variable (depends on X substituent) Lower (reactive C=S group)
Bioactivity Potential kinase inhibition (speculative) Antifungal/antibacterial (reported in analogs) Unstable for direct use (precursors)

Notes:

  • The target compound’s fluorine and trifluoromethyl groups may improve blood-brain barrier penetration compared to sulfonyl-containing analogs .
  • Triazole-thiones [7–9] exhibit tautomerism, which could influence their binding modes in biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。